PBDE 188

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

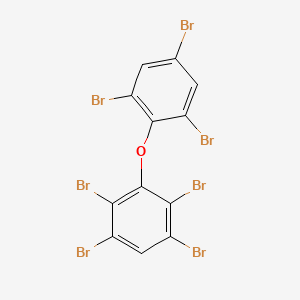

2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether is a brominated flame retardant belonging to the class of polybrominated diphenyl ethers (PBDEs). It is used in various industrial applications to reduce the flammability of materials. This compound is known for its high bromine content, which contributes to its effectiveness as a flame retardant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether typically involves the bromination of diphenyl ether. The process includes the following steps:

Bromination Reaction: Diphenyl ether is reacted with bromine in the presence of a catalyst such as iron or aluminum bromide.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure conditions to ensure the selective bromination of the desired positions on the diphenyl ether molecule.

Industrial Production Methods

Industrial production of 2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves:

Continuous Bromination: Using continuous flow reactors to maintain consistent reaction conditions.

Purification: The crude product is purified through distillation or recrystallization to obtain the final product with high purity.

Analyse Des Réactions Chimiques

Types of Reactions

2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form brominated phenols and other oxidation products.

Reduction: Reduction reactions can lead to the removal of bromine atoms, resulting in less brominated diphenyl ethers.

Substitution: Nucleophilic substitution reactions can replace bromine atoms with other functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are employed in substitution reactions

Major Products Formed

Oxidation: Brominated phenols and quinones.

Reduction: Less brominated diphenyl ethers.

Substitution: Diphenyl ethers with various functional groups replacing bromine

Applications De Recherche Scientifique

Flame Retardancy

PBDE 188 is primarily utilized in manufacturing flame-retardant materials. Research has shown that it effectively reduces the ignition and spread of flames in various substrates, making it a valuable component in safety standards for consumer products.

Neurotoxicity Studies

Several studies have investigated the neurotoxic effects of PBDEs, including this compound. Research indicates that exposure to PBDEs can lead to developmental neurotoxicity, affecting cognitive functions and behavior in both animal models and humans. For instance, a systematic review highlighted significant associations between PBDE exposure and neurodevelopmental delays in children, emphasizing the need for further investigation into specific congeners like this compound .

Endocrine Disruption

This compound has been studied for its potential role as an endocrine disruptor. Evidence suggests that it can interfere with thyroid hormone homeostasis, potentially leading to altered hormonal functions and developmental issues . This aspect has raised concerns regarding its long-term effects on human health.

Persistence and Bioaccumulation

PBDEs, including this compound, are persistent organic pollutants that can accumulate in the environment and within living organisms. Studies have documented their presence in various biological samples, indicating widespread exposure among populations . The environmental persistence of these compounds raises significant concerns about their long-term ecological effects.

Biomonitoring Studies

Biomonitoring studies have demonstrated that PBDEs are detectable in human tissues, particularly in breast milk and adipose tissue. Research indicates variability in exposure levels among different populations, influenced by dietary habits and environmental factors . This data underscores the importance of ongoing monitoring to assess human health risks associated with PBDE exposure.

Human Health Impact Assessments

A notable case study from Taiwan linked elevated levels of PBDEs in breast milk to adverse developmental outcomes in infants, including lower birth weights and cognitive delays . Similar findings from studies conducted in California suggested that prenatal exposure to PBDEs might result in poorer attention spans and motor coordination among children .

| Study | Location | Findings |

|---|---|---|

| Chao et al., 2007 | Taiwan | Correlation between breast milk PBDE levels and lower infant birth weight |

| Harley et al., 2011 | California | No association with birth length; negative impacts on cognition at ages 5-7 |

| Roze et al., 2009 | Netherlands | Association between maternal blood PBDE levels and child motor function |

Dietary Exposure Assessments

Research assessing dietary exposure to PBDEs indicated low levels of these compounds across various population groups, with bread, eggs, vegetables, and meat identified as primary dietary sources . However, the lack of sufficient data to establish safe intake levels necessitates further investigation into dietary contributions to overall exposure.

Mécanisme D'action

The mechanism of action of 2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether involves:

Flame Retardancy: The high bromine content allows the compound to release bromine radicals upon heating, which interfere with the combustion process and inhibit the spread of flames.

Endocrine Disruption: The compound can bind to hormone receptors, disrupting normal hormonal functions and leading to adverse health effects

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2,2’,3,4,4’,5,6-Heptabromodiphenyl ether (BDE-183)

- 2,2’,3,3’,4,4’,5,5’,6-Nonabromodiphenyl ether (BDE-206)

- 2,2’,3,3’,4,4’,5,6-Octabromodiphenyl ether (BDE-197)

Uniqueness

2,2’,3,4’,5,6,6’-Heptabromodiphenyl ether is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Its high bromine content makes it particularly effective as a flame retardant compared to other PBDEs .

Propriétés

Numéro CAS |

116995-32-5 |

|---|---|

Formule moléculaire |

C12H3Br7O |

Poids moléculaire |

722.483 |

Nom IUPAC |

1,2,4,5-tetrabromo-3-(2,4,6-tribromophenoxy)benzene |

InChI |

InChI=1S/C12H3Br7O/c13-4-1-7(16)11(8(17)2-4)20-12-9(18)5(14)3-6(15)10(12)19/h1-3H |

Clé InChI |

YGYDHFDPVGAMTL-UHFFFAOYSA-N |

SMILES |

C1=C(C=C(C(=C1Br)OC2=C(C(=CC(=C2Br)Br)Br)Br)Br)Br |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.